molecular formula C11H20ClNO2S B13058702 Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride

Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride

Cat. No.: B13058702
M. Wt: 265.80 g/mol
InChI Key: HPGQUYRDSIENNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride is a synthetic compound with the molecular formula C11H20ClNO2S. It is known for its unique spirocyclic structure, which includes a sulfur atom and an azaspirodecane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone or cyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene. This reaction yields the corresponding substituted aryl-1-thia-4-azaspiro[4.5]decane derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger-scale operations. This includes ensuring the availability of high-purity starting materials and maintaining stringent control over reaction parameters to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted analogs of the original compound .

Scientific Research Applications

Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by disrupting key cellular processes. This includes the inhibition of enzymes involved in cell proliferation and the activation of pathways leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an anticancer agent make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C11H20ClNO2S

Molecular Weight

265.80 g/mol

IUPAC Name

ethyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H19NO2S.ClH/c1-2-14-10(13)9-8-15-11(12-9)6-4-3-5-7-11;/h9,12H,2-8H2,1H3;1H

InChI Key

HPGQUYRDSIENNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CSC2(N1)CCCCC2.Cl

Origin of Product

United States

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